molecular formula C7H4BrF7N2 B3043258 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole CAS No. 82633-48-5

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Cat. No.: B3043258
CAS No.: 82633-48-5
M. Wt: 329.01 g/mol
InChI Key: WDDUCRITVXHQAD-UHFFFAOYSA-N
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Description

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H4BrF7N2 It is a pyrazole derivative characterized by the presence of a bromine atom, a heptafluoropropyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of pyrazole oxides.

    Reduction Reactions: Formation of dehalogenated pyrazoles.

Scientific Research Applications

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and heptafluoropropyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Heptafluoropropyl)-5-methyl-1H-pyrazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Bromo-3-(trifluoromethyl)-5-methyl-1H-pyrazole: Contains a trifluoromethyl group instead of a heptafluoropropyl group, which may affect its chemical properties and applications.

Uniqueness

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is unique due to the combination of the bromine atom and the heptafluoropropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDUCRITVXHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896072
Record name 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-48-5
Record name 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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